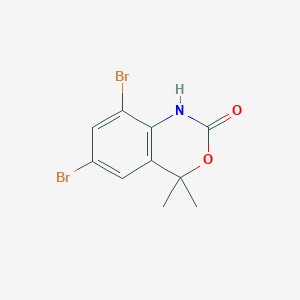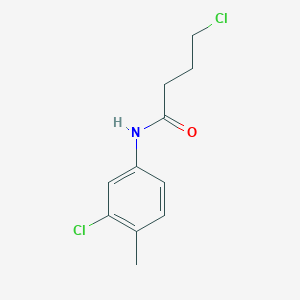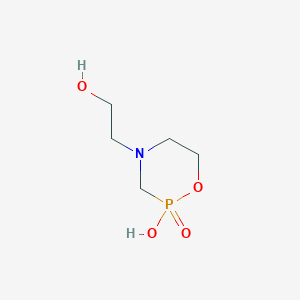
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is a chemical compound with a unique structure that includes both hydroxy and oxazaphosphinanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethyl compound with an oxazaphosphinanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazaphosphinanone ring can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and oxazaphosphinanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar hydroxy and ethoxy groups but differs in its overall structure and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have distinct chemical properties and uses.
Uniqueness
2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
32513-24-9 |
|---|---|
Molekularformel |
C5H12NO4P |
Molekulargewicht |
181.13 g/mol |
IUPAC-Name |
2-(2-hydroxy-2-oxo-1,4,2λ5-oxazaphosphinan-4-yl)ethanol |
InChI |
InChI=1S/C5H12NO4P/c7-3-1-6-2-4-10-11(8,9)5-6/h7H,1-5H2,(H,8,9) |
InChI-Schlüssel |
VALKTWKZELAAGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(CN1CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


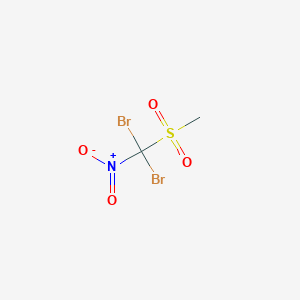
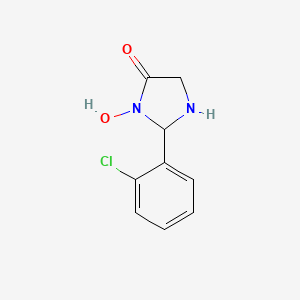

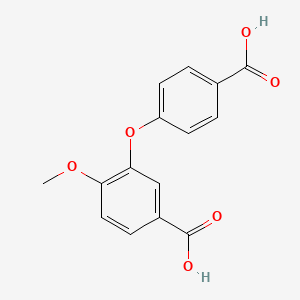

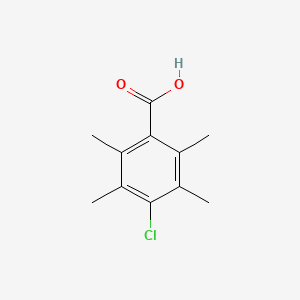
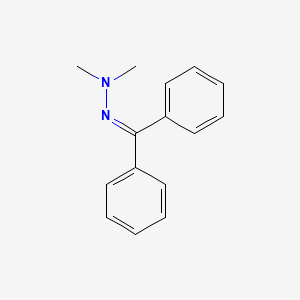
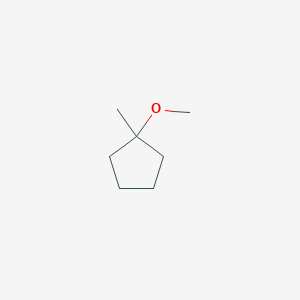

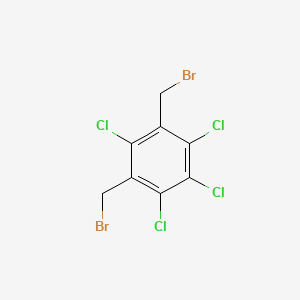
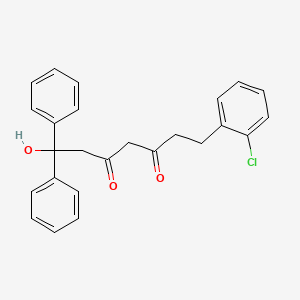
![2-[(2,3,4-Tribromophenoxy)methyl]oxirane](/img/structure/B14697433.png)
